molecular formula C16H17NO5 B2688990 5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1105220-80-1

5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2688990
CAS No.: 1105220-80-1
M. Wt: 303.314
InChI Key: PWBBKARNCCBROX-UHFFFAOYSA-N
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Description

5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes an ethoxy group attached to both the pyran ring and the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide typically involves the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate 4-ethoxy-3-oxobutanoate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyran ring can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 5-ethoxy-N-(4-formylphenyl)-4-oxo-4H-pyran-2-carboxamide.

    Reduction: Formation of 5-ethoxy-N-(4-ethoxyphenyl)-4-hydroxy-4H-pyran-2-carboxamide.

    Substitution: Formation of derivatives with various functional groups replacing the ethoxy groups.

Scientific Research Applications

5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethoxy-N-(2-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
  • 5-ethoxy-N-(4-ethoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide

Uniqueness

5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is unique due to its specific substitution pattern and the presence of both ethoxy and carboxamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-ethoxy-N-(4-ethoxyphenyl)-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-3-20-12-7-5-11(6-8-12)17-16(19)14-9-13(18)15(10-22-14)21-4-2/h5-10H,3-4H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBBKARNCCBROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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